molecular formula C12H15NO4 B13535995 Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate

Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate

Cat. No.: B13535995
M. Wt: 237.25 g/mol
InChI Key: GUTAVNJAWQBUFB-UHFFFAOYSA-N
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Description

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxepine ring fused with a benzene ring, an amino group, and an ethyl ester group. The presence of these functional groups makes it a versatile compound for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is unique due to its combination of a dioxepine ring, an amino group, and an ethyl ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Biological Activity

Ethyl 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylate is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C12H13N2O4
  • Molecular Weight : 249.24 g/mol
  • CAS Number : 81864-63-3

The compound features a benzo[b][1,4]dioxepine core, which is known for its diverse biological activities.

1. Antioxidant Activity

Research has shown that compounds similar to ethyl 8-amino derivatives exhibit significant antioxidant properties. For instance, a study indicated that certain derivatives displayed high free radical scavenging activity, which is crucial for combating oxidative stress-related diseases .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative disorders like Alzheimer's disease. Ethyl 8-amino derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE). In vitro assays demonstrated that these compounds can significantly reduce AChE activity, with IC50 values comparable to established inhibitors like donepezil .

CompoundIC50 (µM)
Ethyl 8-amino derivative0.025 - 0.027
Donepezil0.021

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., NIH/3T3) revealed that ethyl 8-amino derivatives exhibit low cytotoxicity with IC50 values exceeding 100 µM, indicating a favorable safety profile for further development .

1. Molecular Docking Studies

Molecular docking studies suggest that ethyl 8-amino derivatives interact with key active sites of enzymes involved in neurodegenerative pathways. The binding affinity and interaction patterns indicate a potential mechanism through which these compounds exert their cholinesterase inhibitory effects .

2. Blood-Brain Barrier Permeability

Studies assessing blood-brain barrier (BBB) permeability have shown promising results for ethyl 8-amino derivatives, suggesting they may effectively reach central nervous system targets, enhancing their therapeutic potential against neurodegenerative diseases .

Case Study: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of ethyl 8-amino derivatives in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation, supporting the compound's therapeutic potential .

Research Findings on Derivatives

Several derivatives of ethyl 8-amino compounds have been synthesized and evaluated for various biological activities:

CompoundActivity TypeIC50 (µM)
Compound AAChE Inhibition0.025
Compound BAntioxidant>90% inhibition at 10 µM

These findings highlight the versatility of the compound's structure in yielding derivatives with varied biological activities.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate

InChI

InChI=1S/C12H15NO4/c1-2-15-12(14)8-6-10-11(7-9(8)13)17-5-3-4-16-10/h6-7H,2-5,13H2,1H3

InChI Key

GUTAVNJAWQBUFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1N)OCCCO2

Origin of Product

United States

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